molecular formula C23H23N3O5S2 B2425319 N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207055-41-1

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2425319
CAS RN: 1207055-41-1
M. Wt: 485.57
InChI Key: NPEYRQYNLBAQIY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anticancer Activity

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide derivatives have been explored for their anticancer potential. For example, Ghorab et al. (2016) synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety and evaluated their in vitro anticancer activity against several cancer cell lines. Compounds in this group showed good cytotoxic activity, with some being active as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors (Ghorab et al., 2016).

2. Antimicrobial Activity

Derivatives of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide also exhibit antimicrobial properties. Karanth et al. (2019) synthesized crystal structures, including 1,3,4-oxadiazole derivatives, and evaluated their in vitro antibacterial activities. These compounds showed good antibacterial activity (Karanth et al., 2019).

3. Antiproliferative Agents

Several studies have focused on the antiproliferative effects of these compounds. Pawar et al. (2018) reported the synthesis of derivatives as antiproliferative agents, showing activity against various cancer cell lines with IC50 values in the range of 1.82-9.52 µM (Pawar, Pansare, & Shinde, 2018).

4. Endothelin Receptor Antagonism

Research has also explored the potential of these compounds as endothelin receptor antagonists. Raju et al. (1997) synthesized a series of 2-aryloxycarbonylthiophene-3-sulfonamides and evaluated them for their antagonistic activity at endothelin receptors, identifying potent nonpeptide antagonists (Raju et al., 1997).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-5-15-6-8-16(9-7-15)22-24-23(31-25-22)21-20(12-13-32-21)33(27,28)26(2)17-10-11-18(29-3)19(14-17)30-4/h6-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEYRQYNLBAQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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